
2H-1,3-Diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is part of the diazepine family, which is known for its diverse pharmacological properties. Diazepines have been extensively studied due to their potential therapeutic applications, including anxiolytic, sedative, and anticonvulsant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-Diazepine can be achieved through various methods. One common approach involves the photolysis of 3-azidopyridines in the presence of sodium methoxide, resulting in ring expansion to form this compound . Another method includes the use of heterocyclic ketene aminals (HKAs) in a one-pot three-component reaction with arylglyoxal monohydrates or salicylaldehyde under catalyst-free conditions in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-1,3-Diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted diazepines, dihydro derivatives, and various functionalized diazepine compounds.
Scientific Research Applications
2H-1,3-Diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,3-Diazepine involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the activity of GABA, the compound exerts its anxiolytic and sedative effects . The modulation of GABA receptors leads to increased inhibitory neurotransmission, resulting in a calming effect on the nervous system.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodiazepine: Known for its anxiolytic and sedative properties, commonly used in medications like diazepam.
Oxazepine: Contains an oxygen atom in the ring, exhibiting different pharmacological activities.
Thiazepine: Contains a sulfur atom, used in various therapeutic applications.
Uniqueness of 2H-1,3-Diazepine
This compound is unique due to its specific ring structure and the presence of two nitrogen atoms, which contribute to its distinct chemical reactivity and pharmacological profile. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
291-88-3 |
|---|---|
Molecular Formula |
C5H6N2 |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
2H-1,3-diazepine |
InChI |
InChI=1S/C5H6N2/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
InChI Key |
MSRJJSCOWHWGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


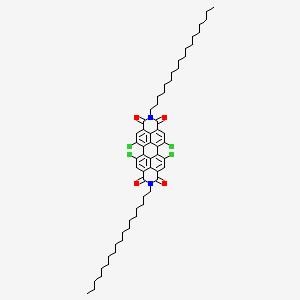
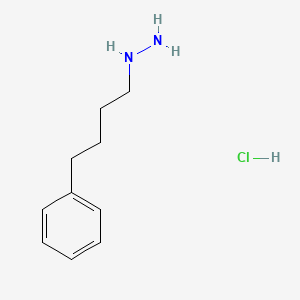

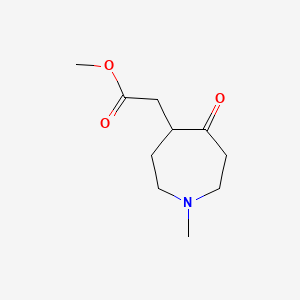

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
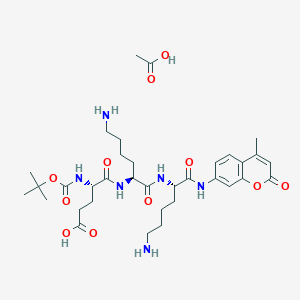
![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)

![2-[(Oxan-2-yl)oxy]ethyl thiocyanate](/img/structure/B13830530.png)

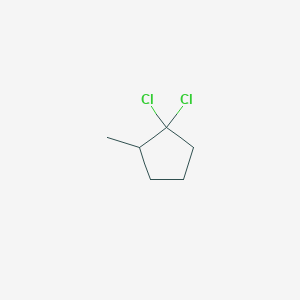
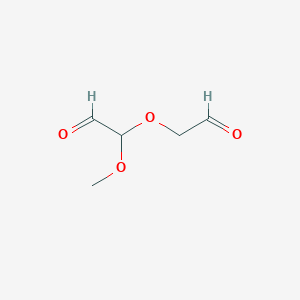
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)
